1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

Medicinal chemistry Physicochemical profiling Permeability prediction

1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 1855899-73-8) is a heterocyclic small-molecule building block comprising a 4-nitro-1H-pyrazole core N-ethylated at the 1-position and directly C-substituted with a piperidine ring at the 3-position. Its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 1855899-73-8
Cat. No. B3248319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine
CAS1855899-73-8
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
InChIKeyVRWWWLOJDIINRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine Procurement Data Sheet: Key Identifiers and Baseline Properties for Scientific Sourcing


1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 1855899-73-8) is a heterocyclic small-molecule building block comprising a 4-nitro-1H-pyrazole core N-ethylated at the 1-position and directly C-substituted with a piperidine ring at the 3-position. Its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol [1]. The compound is primarily sourced as a synthetic intermediate for medicinal chemistry and chemical biology applications, typically supplied at ≥90% purity [2]. It features a computed LogP of 2.25, topological polar surface area (TPSA) of 64 Ų, and fraction sp³ (Fsp³) of 0.70, placing it within favorable drug-like property space [1].

Why 1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine Cannot Be Casually Swapped with Other Nitropyrazole-Piperidine Building Blocks


The 1-ethyl-4-nitro-1H-pyrazol-3-yl core of this compound creates a specific steric and electronic environment around the piperidine attachment point that differs substantially from positional isomers and linker-containing analogs. The direct C–N bond between the piperidine nitrogen and the pyrazole C3 position yields a conformationally constrained, electron-rich tertiary aniline-like motif. In contrast, the carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine introduces an amide bond that alters both the basicity of the piperidine nitrogen and the rotational freedom between the two rings . Similarly, the regioisomer 4-[1-(4-nitro-1H-pyrazol-3-yl)ethyl]piperidine separates the rings by an ethyl linker, increasing the topological polar surface area to 86.5 Ų (vs. 64 Ų for the target compound) and adding a hydrogen bond donor absent in the target [1]. These structural differences directly impact molecular recognition, permeability, and downstream SAR interpretation, making generic substitution scientifically inadvisable without explicit bridging data.

Quantitative Differentiation Evidence for 1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine vs. Closest Structural Analogs


Topological Polar Surface Area: Target Compound vs. Ethyl-Linker Regioisomer

The target compound 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine exhibits a computed TPSA of 64 Ų, derived from its direct piperidine–pyrazole C–N bond with zero H-bond donors [1]. The regioisomer 4-[1-(4-nitro-1H-pyrazol-3-yl)ethyl]piperidine, which contains an ethyl linker and a free secondary amine, has a TPSA of 86.5 Ų and 2 H-bond donors [2]. The 22.5 Ų difference in TPSA and the absence of H-bond donors in the target compound predict superior passive membrane permeability based on established drug-likeness models (optimal TPSA < 140 Ų for oral absorption, with values below 90 Ų favoring CNS penetration).

Medicinal chemistry Physicochemical profiling Permeability prediction

Lipophilicity (LogP) Differentiation: Ethyl Substituent on Pyrazole N1 vs. Methyl Analog

The target compound, with an N1-ethyl group on the pyrazole ring, has a computed LogP of 2.25 [1]. The closest N1-methyl analog, 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 53960-82-0), bears a smaller N1-methyl group and an additional C5-methyl, resulting in a molecular weight of 210.23 Da . While LogP data for the methyl analog is not available from primary sources, the estimated ΔLogP contribution of replacing N1-methyl with N1-ethyl is approximately +0.4 to +0.5 log units based on standard fragment-based π-contributions for aliphatic carbon addition.

Lipophilicity Lead optimization SAR

Fraction sp³ (Fsp³) as a Differentiator: Target Compound vs. Carbonyl-Bridged Analog

The target compound has an Fsp³ value of 0.70, indicating that 70% of its carbon atoms are sp³-hybridized (saturated) [1]. The carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine introduces a carbonyl (sp²) carbon, reducing Fsp³ to approximately 0.64 (calculated from formula C₁₁H₁₆N₄O₃: 7 sp³ carbons out of 11 total carbons) . Higher Fsp³ correlates with increased three-dimensionality, improved aqueous solubility, and reduced promiscuity in biological screening – all desirable properties in fragment-based and lead-like library design.

Drug-likeness Molecular complexity Library design

Direct C–N Bond vs. Carbonyl Linker: Basicity and Conformational Constraint Differentiator

The target compound features a direct C3–N bond connecting the pyrazole to the piperidine ring, making the piperidine nitrogen a tertiary aniline-type amine with predicted pKa (conjugate acid) in the range of 4.5–5.5 [1]. The carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a tertiary amide in which the piperidine nitrogen lone pair is delocalized into the carbonyl, dramatically reducing basicity (predicted pKa < 1) and locking the piperidine into a different conformational ensemble [2]. This difference fundamentally alters the protonation state at physiological pH and the molecular shape presented to biological targets.

pKa prediction Conformational analysis Bioisostere selection

Nitropyrazole-Piperidine Scaffold as NADPH Oxidase Inhibitor Pharmacophore: Patent Class Evidence

The pyrazolo-piperidine chemotype is claimed as an NADPH oxidase (NOX) inhibitor scaffold in US Patent 8,748,456 B2 (GenKyoTex SA), with exemplified compounds showing IC₅₀ values in the sub-micromolar to low micromolar range against NOX isoforms [1]. The target compound 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine shares the core pyrazolo-piperidine connectivity claimed in Formula (I) of this patent, where the pyrazole N1 substituent (ethyl) and C4 substituent (nitro) are explicitly within the claimed substitution scope [1]. While no specific IC₅₀ data exists for this exact compound, structurally related pyrazolo-piperidines in the patent demonstrate NOX2 IC₅₀ values ranging from 0.05 μM to >10 μM depending on the substitution pattern [1].

NADPH oxidase Redox biology Cardiovascular indication

Supplier Purity and Availability: Current Procurement Status as of 2026

As of May 2026, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine is available from Princeton Biomolecular Research via the Chem-space platform at 90% purity, with a lead time of 10 days and pricing ranging from $88 (1 mg) to $132 (15 mg) [1]. The compound was previously carried by Fluorochem (product code FCH7249846) via CymitQuimica but is now listed as discontinued in that catalog . This limited-supplier profile is narrower than the more commonly stocked 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine (carbonyl-bridged analog), which appears across multiple vendor catalogs at 95% purity , suggesting that the target compound's direct C–N bond connectivity is synthetically less common and may confer exclusivity in screening library design.

Chemical sourcing Supply chain Quality control

Recommended Application Scenarios for 1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Leveraging Low TPSA and Zero HBD Profile

The target compound's TPSA of 64 Ų and HBD count of 0 [1] place it within the CNS MPO (Multiparameter Optimization) favorable space (TPSA < 90 Ų, HBD ≤ 1). For medicinal chemistry programs targeting CNS indications such as neurodegenerative or neuropsychiatric diseases, this building block offers a permeability advantage over the ethyl-linker regioisomer (TPSA 86.5 Ų, HBD 2) [2]. The direct piperidine–pyrazole connection eliminates the H-bond donor that would otherwise impede blood-brain barrier penetration. Researchers should prioritize this scaffold when CNS target engagement is required and a nitropyrazole warhead or pharmacophore is mechanistically relevant.

NOX-Targeted Lead Identification Using the Pyrazolo-Piperidine Pharmacophore in Inflammatory Disease Models

The pyrazolo-piperidine scaffold is a validated NADPH oxidase (NOX) inhibitor pharmacophore, with US Patent 8,748,456 B2 claiming compounds structurally encompassing the target compound's substitution pattern [1]. Programs targeting NOX2- or NOX4-mediated pathologies (e.g., diabetic nephropathy, pulmonary fibrosis, atherosclerosis) may use this compound as a starting scaffold for focused library synthesis. The 4-nitro substituent provides a synthetic handle for reduction to the corresponding amine, enabling subsequent diversification into amides, sulfonamides, or ureas for SAR exploration. The compound's Fsp³ of 0.70 further supports its use in generating three-dimensionally complex analog series.

Physicochemical Property Differentiator in Matched Molecular Pair (MMP) Analysis Campaigns

The target compound forms a valuable matched molecular pair with its carbonyl-bridged analog for studying the impact of C–N vs. C–C(O)–N connectivity on molecular properties and target binding. With an estimated pKa difference exceeding 3.5 log units (class inference [1]) and an Fsp³ advantage of +0.06 [2], this pair allows quantitative deconvolution of basicity- and shape-driven contributions to biological activity. Procurement of both compounds (target: 90% purity, ~$88/mg; carbonyl analog: 95% purity, multi-source) enables controlled head-to-head profiling in biochemical and cellular assays, generating transferable SAR knowledge for the broader pyrazolo-piperidine series.

Nitroarene Reduction Handle for Diversification-Oriented Synthesis in Antiparasitic Drug Discovery

The 4-nitro group on the pyrazole ring serves as a latent amine precursor. Nitroreductase-mediated activation is a validated mechanism for antiparasitic agents (e.g., nitrofuran, nitroimidazole classes), and the nitropyrazole motif has precedent in antimicrobial compound design [1]. The target compound's LogP of 2.25 [2] provides a balanced lipophilicity profile for cellular uptake without excessive promiscuity. For programs targeting Trypanosoma, Leishmania, or Mycobacterium species where nitroreductase bioactivation is therapeutically exploitable, this building block enables rapid generation of screening libraries via reduction-acylation sequences while maintaining the favorable permeability properties documented above.

Quote Request

Request a Quote for 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.